

Navigating Disagreements on Corrigenda: A Guide for Researchers

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Compound of Interest

Compound Name: *Corrigendum*

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Disagreements among co-authors over the necessity or content of a **corrigendum** can be a challenging and sensitive issue in academic publishing. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals navigate these disputes effectively and ethically.

Troubleshooting Guide: Co-author Disagreement on a Corrigendum

This guide addresses specific scenarios you may encounter when a co-author disagrees with a proposed correction to a published article.

Question/Issue	Troubleshooting Steps & Recommendations
A co-author disagrees that a correction is needed.	<p>1. Initiate a Direct and Respectful Dialogue: Schedule a meeting with all co-authors to discuss the perceived error. Clearly present the evidence that necessitates a correction.^[1]</p> <p>2. Re-evaluate the Data and Methodology: Collaboratively review the original data, analyses, and experimental protocols to confirm the presence and significance of the error.</p> <p>3. Consult a Neutral Third Party: If the disagreement persists, consider seeking mediation from a senior colleague, head of the department, or an institutional research integrity officer who is not directly involved in the research.^[2]</p> <p>4. Document Everything: Keep a written record of all communications, meetings, and decisions made throughout this process.^[3]</p>
A co-author agrees a correction is needed but disagrees with the proposed wording.	<p>1. Collaborative Drafting: Work together on a shared document to draft the text of the corrigendum. Allow all authors to contribute and suggest edits.</p> <p>2. Focus on Factual Accuracy: The language of the corrigendum should be neutral, concise, and focused on correcting the scientific record. Avoid placing blame.</p> <p>3. Seek Journal Guidance: If a consensus on the wording cannot be reached, consult the journal editor for their preferred format and tone for corrigenda.^[4]</p>
A co-author is unresponsive to requests to approve the corrigendum.	<p>1. Multiple Communication Attempts: Try to contact the co-author through various channels (email, phone, official institutional channels) and document these attempts.</p> <p>2. Inform the Journal Editor: If the co-author remains unresponsive after a reasonable period, inform the journal editor of the situation. Provide documentation of your attempts to contact them. The journal may</p>

have a specific policy for such situations.^[5] 3.

Institutional Involvement: If the journal requires consent from all authors, you may need to involve the co-author's institution to mediate or provide guidance.

The disagreement escalates to a formal dispute.

1. Follow Institutional Procedures: Most universities and research institutions have formal procedures for resolving authorship and publication disputes. Familiarize yourself with and follow these guidelines.^[6] 2. Consult COPE Guidelines: The Committee on Publication Ethics (COPE) provides extensive guidance and flowcharts for handling authorship disputes.^[7] You can refer to these when communicating with your institution and the journal. 3. Journal as a Last Resort for Adjudication: Journals generally prefer that authorship disputes be resolved at the institutional level and will often wait for an institutional decision before taking action.^[5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a **corrigendum** and an erratum?

A **corrigendum** is a correction of an error made by the authors of a published paper. An erratum is a correction of an error made by the publisher during the production process.^[8]

Q2: Do all co-authors need to agree on a **corrigendum**?

Most journals require all co-authors to approve the content and submission of a **corrigendum**.^[9] This is to ensure that all individuals who share responsibility for the original publication are in agreement with the correction.

Q3: What if the disagreement is not about an error, but a difference of scientific opinion?

If the issue is a difference in the interpretation of the findings rather than a factual error, a **corrigendum** may not be the appropriate venue. In such cases, the dissenting author could consider submitting a "Letter to the Editor" or a formal commentary on the paper, which would then be peer-reviewed.[4]

Q4: Can a co-author be removed from the paper if they refuse to agree to a necessary correction?

Removing an author from a published paper is a complex process and is generally not done without the consent of all authors and a thorough investigation by the institution. Disagreement over a correction is unlikely to be sufficient grounds for author removal.

Q5: What is the role of the journal editor in these disputes?

The journal editor's primary responsibility is to the integrity of the scientific record. They will typically pause the correction process until the authors have resolved their dispute.[5] They may offer guidance based on COPE guidelines but will rarely adjudicate the dispute themselves.[6] They will rely on the authors' institution to conduct a formal investigation if necessary.

Data on Publication Corrections and Disputes

While specific data on disagreements over corrigenda is limited, broader statistics on publication corrections and authorship disputes highlight the importance of clear communication and ethical practices.

Metric	Prevalence/Statistic	Source/Context
Authorship Disputes in Scientific Disagreements	2% to 11%	Percentage of all disagreements in the scientific community.
Retractions Due to Authorship Issues	Approximately 7.4%	A significant portion of retractions are attributed to authorship disputes.
Post-Publication Changes in Online News	~27% of articles exhibit some change after publication.	Highlights the dynamic nature of published content and the need for transparent correction processes.
Resolution Time for Post-Publication Concerns	Only 13% of flagged cases reached a decision within a year.	A study on the efficiency of post-publication response processes by journals and publishers. [10]
Issues in COVID-19 Trials Identifiable by Post-Publication Peer Review	15% of RCTs received at least one comment on PubPeer or preprint servers.	Demonstrates the role of the wider scientific community in identifying potential errors post-publication. [11]

Experimental Protocols: A Step-by-Step Approach to Managing Disagreements

This section provides a detailed methodology for researchers to follow when a disagreement over a **corrigendum** arises.

Protocol 1: Internal Resolution and Documentation

- Objective: To achieve consensus among all co-authors regarding the **corrigendum** through direct communication and to document all actions taken.
- Materials:
 - A shared document for drafting the **corrigendum**.

- Email or other communication tools for scheduling meetings and disseminating information.
- A template for documenting author contributions (see below).
- Procedure:
 1. The corresponding author (or the author who identified the error) drafts an initial version of the **corrigendum**, clearly explaining the error and the proposed correction.
 2. Circulate this draft to all co-authors, inviting them to a meeting (in-person or virtual) to discuss it.
 3. During the meeting, present the evidence for the error and allow each co-author to express their views.
 4. If there is a disagreement, use the meeting to collaboratively edit the **corrigendum** text in the shared document.
 5. If consensus is not reached, the corresponding author should summarize the points of agreement and disagreement in a follow-up email to all co-authors.
 6. If necessary, propose engaging a neutral third-party mediator.
 7. Maintain a detailed log of all communications, meeting minutes, and versions of the **corrigendum** draft.

Protocol 2: Engaging with the Journal

- Objective: To formally communicate with the journal editor about the need for a **corrigendum** and to inform them of any unresolved co-author disagreements.
- Procedure:
 1. Once internal discussions have concluded (either with consensus or a clear impasse), the corresponding author should contact the journal's editorial office.

2. The initial email should state the intention to submit a **corrigendum** and briefly describe the nature of the correction.
3. If all authors are in agreement, follow the journal's specific instructions for submitting a **corrigendum**.
4. If there is a disagreement, the corresponding author must inform the editor transparently. The email should state that an error has been identified and that while most authors agree on the correction, a consensus has not been reached.
5. Provide the editor with a summary of the dispute and the steps taken to resolve it internally. Do not include emotional or accusatory language.
6. The editor will then advise on the journal's policy and the next steps, which may include pausing the process pending institutional resolution.

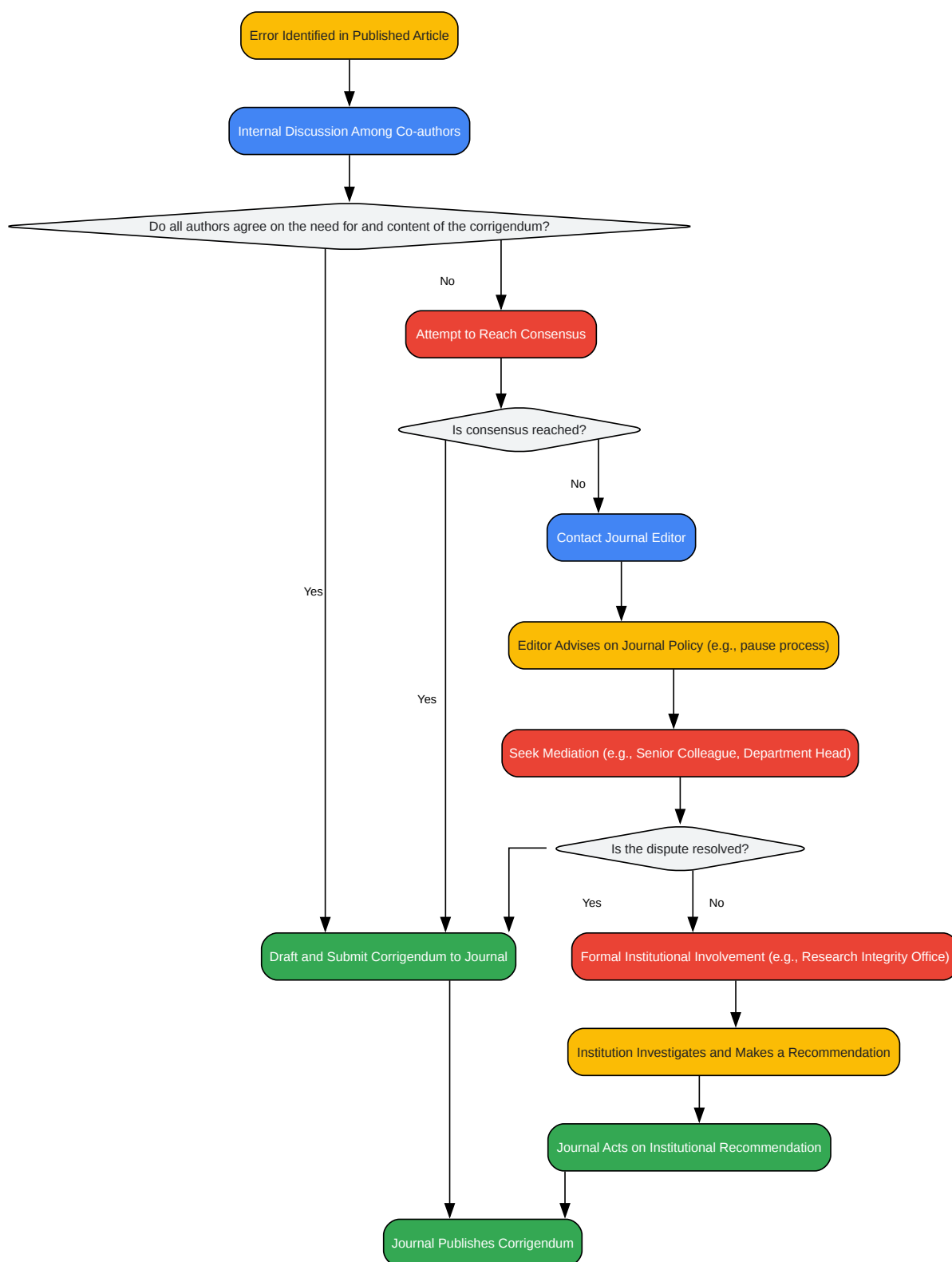
Template: Documenting Co-Author Contributions

To prevent future disputes, it is good practice to document each author's contribution at the time of initial manuscript submission. The CRediT (Contributor Roles Taxonomy) is a widely used standard for this purpose.[\[12\]](#)

Contribution	Author 1	Author 2	Author 3	...
Conceptualization	✓	✓		
Data curation	✓			
Formal analysis	✓			
Funding acquisition	✓			
Investigation	✓	✓		
Methodology	✓	✓		
Project administration	✓			
Resources	✓			
Software	✓			
Supervision	✓			
Validation	✓	✓		
Visualization	✓			
Writing – original draft	✓	✓		
Writing – review & editing	✓	✓	✓	

Workflow for Handling Co-author Disagreement on a Corrigendum

The following diagram illustrates the recommended workflow for managing a disagreement over a **corrigendum**, based on COPE guidelines and best practices in academic publishing.



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